
N-(3,3-diphenylpropyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-diphenylpropyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C26H30N4O3 and its molecular weight is 446.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, such as those involving coordination with Co(II) and Cu(II) ions, has highlighted their potential in forming supramolecular architectures via hydrogen bonding. These structures exhibit significant antioxidant activities, as demonstrated by in vitro assays like DPPH, ABTS, and FRAP. The synthesis and characterization of such compounds suggest their utility in developing antioxidant agents and studying metal coordination chemistry (K. Chkirate et al., 2019).
Corrosion Inhibition
Acetamide derivatives have also been investigated for their corrosion inhibition properties. For instance, alkylsulfanyl-N-(pyridin-2-yl) acetamide derivatives displayed significant corrosion prevention efficiencies on steel in acidic and mineral oil media. These findings suggest their application in protecting metals from corrosion, which has implications in industrial maintenance and material science (A. Yıldırım & M. Cetin, 2008).
Antimicrobial and Anticancer Agents
Compounds incorporating the antipyrine moiety derived from acetamide have shown promising biological activity against various microorganisms, indicating their potential as antimicrobial agents. Additionally, certain derivatives have exhibited significant cytotoxic activity against cancer cell lines, suggesting their utility in developing new therapeutic agents for treating cancer (H. M. Aly, N. Saleh, & Heba A. Elhady, 2011).
Coordination Chemistry and Biological Activities
Nickel and copper complexes with acetamide derivatives have been synthesized, highlighting the role of ligands in forming chelated structures with potential biological applications. The characterization and structural analysis of these complexes provide insights into their coordination chemistry and potential as antibacterial, antifungal, and anticancer agents (D. S. Mansuroğlu et al., 2008).
Anticonvulsant Agents
Benzothiazole derivatives with acetamido and carbothioamido pharmacophores have been synthesized and characterized, showing promise as anticonvulsant agents. The exploration of their structural activity relationships and in vivo anticonvulsant screening suggests their potential in developing treatments for epilepsy (M. Amir et al., 2012).
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-20-18-24(26(32)29-14-16-33-17-15-29)28-30(20)19-25(31)27-13-12-23(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-11,18,23H,12-17,19H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIILXAZIAPTDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-ethyl-3-(2-fluorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2504531.png)
![7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2504532.png)
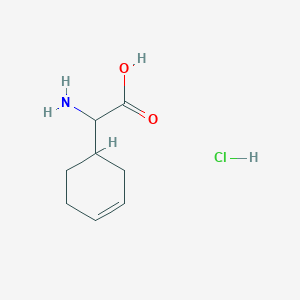
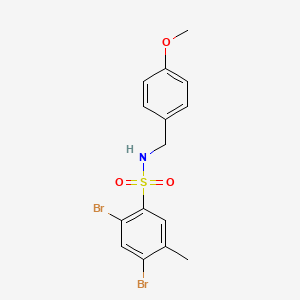
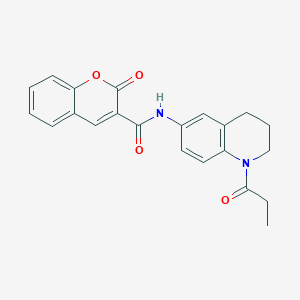
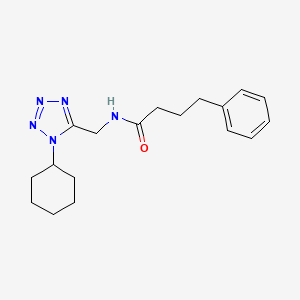
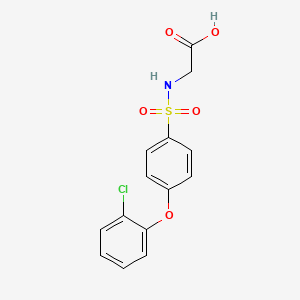
![3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2504538.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2504539.png)
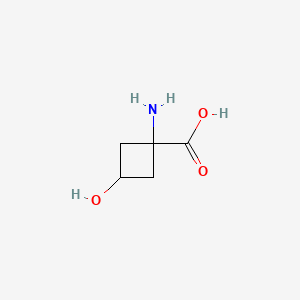

![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)

![4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2504547.png)
